molecular formula C18H16N2O3 B5522525 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)propanamide

Cat. No.: B5522525
M. Wt: 308.3 g/mol
InChI Key: WHUQZIAUURXDAW-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.11609238 g/mol and the complexity rating of the compound is 467. The solubility of this chemical has been described as 15.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

A study on the design, synthesis, and evaluation of acyl derivatives of a quinone-based system, including compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)propanamide, demonstrated significant cytotoxic effects against various cancer cell lines. These compounds showed potential as electron-deficient anthraquinone analogues with the ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and differentiation in cancer cells (Gomez-Monterrey et al., 2011).

Anticonvulsant Activity

Research into new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to this compound, has shown promising anticonvulsant activities. These compounds combine fragments of well-known antiepileptic drugs and have demonstrated broad spectra of activity across preclinical seizure models, indicating their potential as new anticonvulsant agents (Kamiński et al., 2015).

Genotoxicity Assessment

The genotoxicity of novel compounds for treating sickle cell disease (SCD), including structures similar to this compound, was evaluated using a micronucleus test. The findings suggested that these compounds are non-genotoxic in vivo and could be safer alternatives to existing treatments for SCD symptoms (dos Santos et al., 2011).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, as part of the preclinical study of propanamide derivatives, revealed insights into the molecular properties and metabolic profile crucial for understanding the pharmacokinetic characteristics of these compounds. The study highlights the importance of extensive metabolism in determining the pharmacological profile of such molecules (Wu et al., 2006).

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-6-2-5-9-15(12)19-16(21)10-11-20-17(22)13-7-3-4-8-14(13)18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUQZIAUURXDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322731
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303122-56-7
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.